An In-depth Technical Guide to the Physicochemical Properties of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
An In-depth Technical Guide to the Physicochemical Properties of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a key phospholipid in drug delivery systems and liposome (B1194612) formulations. The information is presented to facilitate research and development in pharmaceuticals and biotechnology.
Core Physicochemical Properties of DSPC
DSPC is a synthetic, saturated phospholipid highly valued for its ability to form stable lipid bilayers, a critical characteristic for the development of nanocarriers for pharmaceuticals and gene therapies. Its structure, featuring two 18-carbon stearoyl acyl chains, contributes to its high phase transition temperature and the formation of rigid, tightly packed lipid bilayers. This stability is crucial for protecting encapsulated molecules like mRNA from degradation and for controlling the release of therapeutic payloads.[1]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of DSPC.
| Identifier | Value | Source |
| Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphocholine | - |
| Synonyms | DSPC, 1,2-Distearoyl-sn-glycero-3-PC | [2] |
| CAS Number | 816-94-4 | |
| Molecular Formula | C44H88NO8P | [3] |
| Molecular Weight | 790.15 g/mol |
| Property | Value | Method | Source |
| Transition Temperature (Tm) | ~55 °C | Differential Scanning Calorimetry (DSC) | |
| Calculated logP | 15.6 | XLogP3 | |
| pKa (phosphate group) | ~0.8 (for phosphatidylcholines) | Differential Capacity Measurement | |
| Solubility in Ethanol | ~1 mg/mL | Experimental | |
| Solubility in Chloroform | Soluble | Experimental | - |
| Critical Micelle Concentration (CMC) | Not Experimentally Determined for pure DSPC | - | - |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of DSPC are outlined below. These protocols are based on established techniques for lipid analysis.
Determination of Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is a primary technique for determining the thermotropic phase behavior of lipids like DSPC.
Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For lipids, the main phase transition from a gel-like (ordered) state to a liquid-crystalline (disordered) state is observed as an endothermic peak. The temperature at the peak of this endotherm is the transition temperature (Tm).
Detailed Protocol:
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Sample Preparation:
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Prepare a suspension of DSPC in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-5 mg/mL.
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Hydrate the lipid film by vortexing or extrusion above the expected Tm (~55 °C) to form multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs).
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DSC Instrument Setup:
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Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
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Use hermetically sealed aluminum pans for both the sample and the reference.
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Measurement:
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Accurately weigh 10-20 µL of the lipid dispersion into a sample pan.
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Place an equal volume of the corresponding buffer into the reference pan.
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Place the sample and reference pans in the DSC cell.
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Equilibrate the system at a temperature below the expected pre-transition (e.g., 25 °C).
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Scan the temperature at a controlled rate, typically 1-2 °C/min, up to a temperature well above the main transition (e.g., 70 °C).
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Perform at least two heating and cooling cycles to ensure the reversibility of the transition and to obtain a stable thermogram.
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Data Analysis:
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The thermogram will show heat flow as a function of temperature.
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The main phase transition (Tm) is identified as the peak temperature of the major endothermic transition.
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The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.
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Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is the logarithm of this ratio.
Detailed Protocol:
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Preparation of Phases:
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Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4 for LogD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
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Partitioning:
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Dissolve a known amount of DSPC in the pre-saturated n-octanol.
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Add a known volume of the pre-saturated aqueous phase to create a two-phase system with a defined volume ratio (e.g., 1:1).
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Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
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Phase Separation:
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Centrifuge the mixture to achieve a clear separation of the two phases.
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Quantification:
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Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.
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Determine the concentration of DSPC in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as phospholipids (B1166683) lack a strong UV chromophore.
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Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration of DSPC in the n-octanol phase to its concentration in the aqueous phase.
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LogP is then calculated as the base-10 logarithm of P.
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Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
Fluorescence spectroscopy using a hydrophobic probe is a sensitive method for determining the CMC of surfactants and lipids.
Principle: A hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or pyrene (B120774), will have low fluorescence in a polar aqueous environment. When micelles form, the probe partitions into the hydrophobic core of the micelles, resulting in a significant increase in its fluorescence intensity or a change in its fluorescence spectrum. The concentration at which this sharp change occurs is the CMC.
Detailed Protocol:
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Preparation of DSPC Solutions:
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Prepare a series of DSPC solutions in an aqueous buffer with concentrations spanning the expected CMC range. Due to the very low expected CMC of double-chain phospholipids, this range will be in the nanomolar to low micromolar range.
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Addition of Fluorescent Probe:
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Prepare a stock solution of the fluorescent probe (e.g., DPH in THF or pyrene in acetone) at a concentration that will be significantly diluted in the final DSPC solutions to avoid self-quenching.
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Add a small aliquot of the probe stock solution to each DSPC solution to a final probe concentration in the nanomolar range.
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Equilibration:
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Incubate the solutions in the dark for a sufficient time (e.g., several hours) to allow for the partitioning of the probe to reach equilibrium.
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Fluorescence Measurement:
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Measure the fluorescence intensity of each solution using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen probe (e.g., for DPH, excitation at ~350 nm and emission at ~430 nm).
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Data Analysis:
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Plot the fluorescence intensity as a function of the DSPC concentration.
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The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
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Determination of Solubility
Principle: The solubility of a lipid in a particular solvent is determined by preparing a saturated solution and then quantifying the concentration of the dissolved lipid.
Detailed Protocol for Organic Solvents:
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Sample Preparation:
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Add an excess amount of DSPC to a known volume of the organic solvent (e.g., ethanol, chloroform) in a sealed vial.
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Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation of Undissolved Solute:
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Centrifuge the saturated solution to pellet the undissolved DSPC.
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Quantification:
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Carefully take an aliquot of the clear supernatant.
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Evaporate the solvent and reconstitute the lipid residue in a suitable solvent for analysis.
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Quantify the amount of dissolved DSPC using an appropriate method, such as HPLC-ELSD or a colorimetric assay for phospholipids (e.g., Bartlett assay).
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Calculation:
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Express the solubility as the mass of DSPC per volume of solvent (e.g., mg/mL).
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Visualizations
Experimental Workflow: Preparation of DSPC-Containing Liposomes
The following diagram illustrates a typical workflow for the preparation of DSPC-containing liposomes using the thin-film hydration method followed by extrusion.
Caption: Workflow for DSPC-liposome preparation.
Logical Relationship: Role of DSPC in Lipid Nanoparticle (LNP) Formulation
This diagram illustrates the key roles of DSPC as a "helper lipid" in the widely used four-component lipid nanoparticle system for mRNA delivery.
Caption: Role of DSPC in LNP formulations.
References
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,2-Distearoyl-sn-glycero-3-phosphocholine | C44H88NO8P | CID 94190 - PubChem [pubchem.ncbi.nlm.nih.gov]
